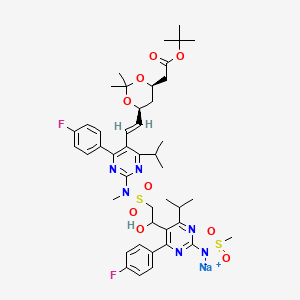![molecular formula C36H31P B14891727 (1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure, featuring a binaphthyl backbone and two 3,5-dimethylphenyl groups attached to a phosphorus atom, makes it an effective catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane typically involves the following steps:
Preparation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then reacted with chlorodiphenylphosphine in the presence of a base, such as triethylamine, to introduce the phosphorus atom.
Substitution: Finally, the diphenyl groups are substituted with 3,5-dimethylphenyl groups using a Grignard reagent or a similar organometallic reagent.
Industrial Production Methods
In industrial settings, the production of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is extensively used in scientific research, particularly in:
Asymmetric Catalysis: It serves as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.
Organic Synthesis: The compound is used to synthesize complex organic molecules with high enantioselectivity.
Medicinal Chemistry: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Material Science: The compound is used in the preparation of chiral materials and polymers.
Mécanisme D'action
The mechanism of action of (11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselective transformations. The binaphthyl backbone and the 3,5-dimethylphenyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
(S)-BINAP: (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl.
®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole.
Uniqueness
(11S)-[1,1’-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphane is unique due to its specific substitution pattern on the phenyl groups, which provides distinct steric and electronic properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other similar compounds, making it a valuable ligand in asymmetric synthesis.
Propriétés
IUPAC Name |
bis(3,5-dimethylphenyl)-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31P/c1-24-18-25(2)21-30(20-24)37(31-22-26(3)19-27(4)23-31)35-17-16-29-11-6-8-14-33(29)36(35)34-15-9-12-28-10-5-7-13-32(28)34/h5-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNGIWZRXFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


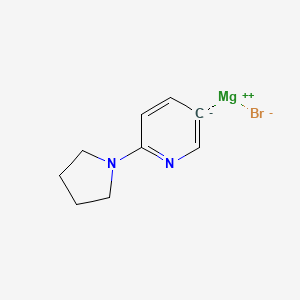
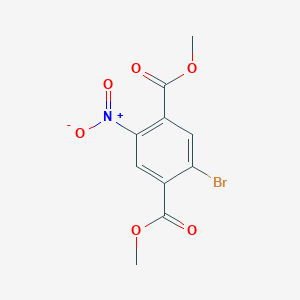
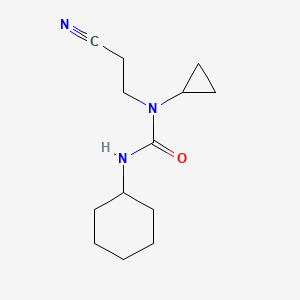
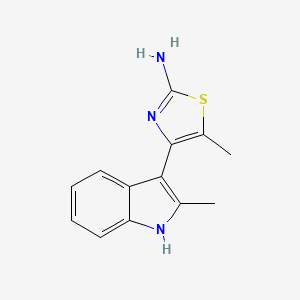
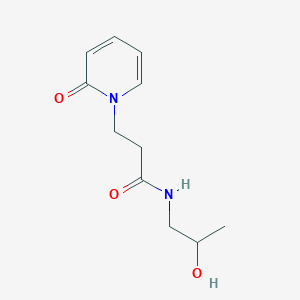

![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)

